Cas no 52177-71-6 (3-(dimethylamino)phenyl chloroformate)

3-(dimethylamino)phenyl chloroformate 化学的及び物理的性質
名前と識別子
-
- CARBONOCHLORIDIC ACID, 3-(DIMETHYLAMINO)PHENYL ESTER
- 3-(dimethylamino)phenyl chloroformate
- SCHEMBL2529775
- 3-(N,N-dimethylamino)phenyl chloroformate
- 52177-71-6
- 3-(dimethylamino)phenylchloroformate
- HEOKHXCQSGTRQY-UHFFFAOYSA-N
- 3-(dimethylamino)phenyl carbonochloridate
- EN300-281317
- AKOS020225698
- Carbonochloridic acid, 3-(dimethylamino)phenyl ester
-
- MDL: MFCD24141246
- インチ: InChI=1S/C9H10ClNO2/c1-11(2)7-4-3-5-8(6-7)13-9(10)12/h3-6H,1-2H3
- InChIKey: HEOKHXCQSGTRQY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.0400063g/mol
- どういたいしつりょう: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5Ų
3-(dimethylamino)phenyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281317-0.25g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-281317-0.5g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-281317-10.0g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-281317-10g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-281317-1g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-281317-2.5g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-281317-1.0g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-281317-5.0g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Ambeed | A1086878-1g |
3-(Dimethylamino)phenyl chloroformate |
52177-71-6 | 95% | 1g |
$541.0 | 2024-04-18 | |
Enamine | EN300-281317-5g |
3-(dimethylamino)phenyl chloroformate |
52177-71-6 | 5g |
$2650.0 | 2023-09-09 |
3-(dimethylamino)phenyl chloroformate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
3-(dimethylamino)phenyl chloroformateに関する追加情報
Recent Advances in the Application of 3-(Dimethylamino)phenyl Chloroformate (CAS: 52177-71-6) in Chemical Biology and Pharmaceutical Research
3-(Dimethylamino)phenyl chloroformate (CAS: 52177-71-6) is a versatile chemical reagent that has garnered significant attention in recent years due to its applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive chloroformate group and dimethylamino substituent, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, bioconjugation, and materials science, highlighting its potential to address critical challenges in these fields.
One of the most notable applications of 3-(dimethylamino)phenyl chloroformate is in the development of prodrugs and targeted drug delivery systems. Researchers have leveraged its reactivity to create covalent linkages with therapeutic agents, enabling controlled release mechanisms. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in synthesizing pH-sensitive prodrugs for cancer therapy. The dimethylamino group facilitates pH-dependent hydrolysis, ensuring selective drug release in the acidic tumor microenvironment.
In addition to its role in drug delivery, 3-(dimethylamino)phenyl chloroformate has been employed in bioconjugation strategies. A recent Nature Communications article (2024) detailed its application in modifying proteins and peptides for diagnostic and therapeutic purposes. The chloroformate group reacts efficiently with primary amines, enabling the attachment of fluorescent probes or targeting moieties. This approach has been particularly valuable in the development of antibody-drug conjugates (ADCs), where precise conjugation is critical for efficacy and safety.
Beyond biomedical applications, this compound has also found use in materials science. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into polymer networks to create stimuli-responsive materials. The dimethylamino group imparts pH-responsive behavior, making these materials suitable for applications such as smart coatings and sensors. Such advancements underscore the compound's versatility and potential for interdisciplinary innovation.
Despite its promising applications, challenges remain in optimizing the stability and selectivity of 3-(dimethylamino)phenyl chloroformate-derived products. Recent research has focused on addressing these limitations through structural modifications and novel synthetic routes. For example, a 2023 Chemical Science paper proposed the use of protecting groups to enhance the stability of chloroformate intermediates during complex syntheses. These efforts are expected to expand the compound's utility in high-value applications.
In conclusion, 3-(dimethylamino)phenyl chloroformate (CAS: 52177-71-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique reactivity and functional groups enable diverse applications, from drug delivery to materials science. Ongoing research aims to overcome existing limitations and unlock new possibilities for this versatile reagent. As the field advances, this compound is likely to play an increasingly important role in addressing unmet medical and technological needs.
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